molecular formula C9H12ClNO2 B131236 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride CAS No. 72511-87-6

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

Cat. No.: B131236
CAS No.: 72511-87-6
M. Wt: 201.65 g/mol
InChI Key: NKKSKLKVVRVUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride (CAS: n/a; referred to as Compound A) is a tetrahydroisoquinoline derivative characterized by dihydroxy substitutions at positions 4 and 8 of the isoquinoline ring, along with a methyl group at position 2. It is commonly identified as an impurity in the synthesis of phenylephrine hydrochloride, a sympathomimetic drug used for nasal decongestion and hypotension . Its molecular formula is C₁₀H₁₃NO₂·HCl (MW: 215.68), and it is supplied as a pharmaceutical reference standard for quality control in drug manufacturing .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKSKLKVVRVUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501611
Record name 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72511-87-6
Record name 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of the Amine Group

Protection of the amine group is critical to prevent undesired side reactions. In Example 7A of EP1708999A1, 1,2,3,4-tetrahydroisoquinoline is treated with acetic anhydride under ice-cooled conditions to yield 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone . This step achieves >90% conversion when using 1.5 equivalents of acetic anhydride and stirring for 2 hours.

Reaction Conditions:

  • Reagent: Acetic anhydride (1.5 eq)

  • Temperature: 0–5°C (ice bath)

  • Duration: 2 hours

  • Workup: Extraction with ethyl acetate, washing with saturated NaHCO₃, drying (MgSO₄), and concentration.

Nitration of the Aromatic Ring

Nitration introduces nitro groups at positions 4 and 8, which are later reduced to hydroxyl groups. In Example 7B , the acetylated intermediate undergoes nitration using a mixture of nitric and sulfuric acids. This step requires careful temperature control to avoid over-nitration.

Key Data:

  • Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature: 0–10°C

  • Yield: 58–65% after chromatography.

Hydrolysis and Demethylation

Hydrolysis of Nitro Groups

Nitro groups are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis. In Example 7D , the nitro intermediate is treated with concentrated hydrobromic acid (48% HBr) under reflux to yield 1,2,3,4-tetrahydroisoquinolinamine dihydrobromide . For the hydrochloride salt, this step substitutes HBr with HCl.

Optimized Parameters:

  • Acid: Concentrated HCl (37%)

  • Temperature: Reflux (110°C)

  • Duration: 4–6 hours

  • Yield: 70–75% after concentration.

Demethylation of Methoxy Groups

Alternatively, methoxy groups at positions 4 and 8 can be demethylated using HBr or BBr₃. US3497516A describes the cleavage of methoxyarylethers under reflux with HBr, producing dihydroxy derivatives.

Demethylation Conditions:

  • Reagent: 48% HBr in H₂O

  • Temperature: 100°C (reflux)

  • Duration: 4 hours

  • Yield: 80–85%.

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. This is achieved by treating the dihydroxy intermediate with hydrochloric acid in a polar solvent (e.g., ethanol or water).

Procedure:

  • Dissolve the free base in ethanol.

  • Add concentrated HCl dropwise until pH < 2.

  • Cool to 4°C to precipitate the hydrochloride salt.

  • Filter and wash with cold ethanol.

Yield: 90–95% with >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Acetylation-NitrationAmine protection → nitration → hydrolysis58–6595Moderate
DemethylationMethoxy cleavage → salt formation80–8599High

The demethylation route offers higher yields and purity, making it preferable for industrial-scale synthesis. However, the acetylation-nitration method allows precise control over substituent positions.

Challenges and Optimization

  • Regioselectivity: Ensuring hydroxyl groups form exclusively at positions 4 and 8 requires steric and electronic directing groups. Methoxy groups at positions 3 and 5 (as in trimethoxyphenyl derivatives) can improve selectivity.

  • Byproduct Formation: Over-nitration or incomplete hydrolysis may produce 5,8-dichloro analogs, which require chromatography for removal.

  • Solvent Choice: Ethanol or methanol is preferred for salt formation to avoid solvate formation .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form dihydro derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride involves its interaction with dopamine receptors. As a dopamine receptor agonist, it mimics the action of dopamine by binding to and activating dopamine receptors. This interaction can modulate neurotransmission and influence various physiological processes, particularly those related to motor control and reward pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline Hydrochloride (CAS: 57196-61-9; Compound B): Structural difference: Dihydroxy groups at positions 4 and 6. Role: Also a phenylephrine hydrochloride impurity but with distinct chromatographic retention times due to altered polarity . Molecular formula: C₁₀H₁₃NO₂·HCl (MW: 215.68), identical to Compound A, highlighting the impact of substitution patterns on analytical separation .

Functional Group Variations

  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS: 1289646-93-0; Compound C): Structural features: Chlorine substituents at positions 5 and 7, with a carboxylic acid group at position 6. Impact: Increased hydrophobicity and altered reactivity compared to Compound A, making it suitable for applications in peptide synthesis . Molecular formula: C₁₀H₉Cl₂NO₂·HCl (MW: 283.56).
  • 1,2,3,4-Tetrahydro-6,7-isoquinolinediol Hydrobromide (CAS: 52768-23-7; Compound D): Structural difference: Dihydroxy groups at positions 6 and 7, with a hydrobromide counterion. Properties: Higher molecular weight (C₉H₁₁NO₂·HBr; MW: 246.10) and melting point (210°C) compared to Compound A, reflecting counterion effects on crystallinity .

Pharmacologically Active Analogues

  • Higenamine Hydrochloride (Norcoclaurine hydrochloride; CAS: 11041-94-4; Compound E): Structural features: 4-Hydroxybenzyl group at position 1 and dihydroxy groups at positions 6 and 7. Pharmacological role: β2-adrenergic receptor agonist used in traditional medicine for heart failure . Molecular formula: C₁₆H₁₈ClNO₃ (MW: 307.77), significantly larger than Compound A due to the benzyl substituent.
  • (1S,4R)-1,2,3,4-Tetrahydro-2-methyl-1-phenyl-4,6-isoquinolinediol (CAS: 2095343-19-2; Compound F): Features: Phenyl group at position 1 and dihydroxy groups at 4 and 6. Application: Chiral intermediate in asymmetric synthesis, with stereochemistry influencing receptor binding .

Data Table: Key Properties of Compound A and Analogues

Compound CAS No. Substituents Molecular Formula Molecular Weight Key Application
A n/a 4,8-diol, 2-Me C₁₀H₁₃NO₂·HCl 215.68 Phenylephrine impurity
B 57196-61-9 4,6-diol, 2-Me C₁₀H₁₃NO₂·HCl 215.68 Pharmaceutical impurity
C 1289646-93-0 5,7-Cl, 6-COOH C₁₀H₉Cl₂NO₂·HCl 283.56 Peptide intermediate
D 52768-23-7 6,7-diol C₉H₁₁NO₂·HBr 246.10 Research chemical
E 11041-94-4 6,7-diol, benzyl C₁₆H₁₈ClNO₃ 307.77 Cardiac drug
F 2095343-19-2 4,6-diol, 1-Ph C₁₆H₁₇NO₂ 255.31 Chiral synthesis

Research Findings and Industrial Relevance

  • Synthesis : Compound A and its isomers are synthesized via regioselective hydroxylation and methylation, with purification by HPLC and characterization via LC-MS/NMR .
  • Stability : The 4,8-diol configuration in Compound A exhibits lower thermal stability compared to the 4,6 isomer (Compound B), as inferred from impurity profiles in phenylephrine batches .
  • Regulatory Status : Both Compounds A and B are listed in pharmacopeial catalogs (e.g., LGC Standards) as critical reference materials for ensuring drug purity .
  • Market Availability : Over 13 global suppliers (e.g., Zhenjiang Long Xin Chemical, AlliChem) provide Compound A, reflecting demand in pharmaceutical intermediates .

Biological Activity

1,2,3,4-Tetrahydro-4,8-isoquinolinediol hydrochloride is a compound belonging to the isoquinoline alkaloid class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features hydroxyl groups at positions 4 and 8 on the isoquinoline framework. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Property Value
Molecular Formula C₉H₁₄ClN₁O₂
Molecular Weight 201.67 g/mol
CAS Number 72511-87-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dopamine Receptor Agonism : This compound acts as a dopamine receptor agonist, which is significant in the context of neurodegenerative disorders like Parkinson’s disease. Its ability to activate dopamine receptors may help mitigate symptoms associated with dopamine deficiency .
  • Inhibition of Enzymatic Activity : Research indicates that it may function as an enzyme inhibitor. For instance, studies have shown its potential to inhibit specific enzymes involved in neurotransmitter metabolism.

Biological Activities

  • Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. In vitro studies demonstrate that it can protect against neurotoxic agents that induce cell death in neuronal models .
  • Antimicrobial Activity : It has been investigated for its antimicrobial properties against various pathogens. The compound shows effectiveness against specific bacterial strains and fungi, suggesting a potential role in developing new antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Study Overview

Study Findings
Medicinal Chemistry Review (2021)Highlighted the structural–activity relationship (SAR) of THIQ analogs and their potential as neuroprotective agents in treating neurodegenerative diseases .
Antimicrobial ResearchDemonstrated effectiveness against specific bacterial strains with minimal inhibitory concentrations (MICs) indicating potential for new antibiotic development.
Neurotoxicity AssessmentShowed protective effects against neurotoxic agents in SH-SY5Y human neuroblastoma cells with significant reductions in cell death rates at specific concentrations .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Name Structural Features Unique Properties
1,2,3,4-TetrahydroisoquinolineLacks hydroxyl groups at positions 4 and 8Basic scaffold for numerous derivatives
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline HydrochlorideHydroxyl groups at positions 4 and 6Exhibits different pharmacological profiles

Q & A

Q. What synthetic methodologies are recommended for 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride?

The compound is typically synthesized via the Pictet-Spengler reaction , where phenylethylamine derivatives react with aldehydes under acidic catalysis (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core . Multi-step synthesis may involve sequential cyclization, hydroxylation, and hydrochlorination steps, with purification via recrystallization or chromatography .

Q. How is structural characterization and purity assessment performed for this compound?

Use HPLC with certified reference standards (e.g., MM0081.06) for purity validation. Structural confirmation employs NMR (1H/13C), mass spectrometry (MS) , and FT-IR to verify the molecular framework (C10H13NO2·HCl, MW 215.68) and functional groups (hydroxyl, amine) .

Q. What are the documented biological activities of this compound?

Preliminary studies highlight neuroprotective effects via modulation of neurotransmitter systems (e.g., dopamine, serotonin) and antioxidant activity attributed to its hydroxyl groups, which scavenge reactive oxygen species (ROS) in vitro .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, desiccated containers at -20°C to prevent hygroscopic degradation. Stability studies recommend monitoring via accelerated aging tests (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Cross-validate findings using orthogonal assays (e.g., receptor binding vs. functional cellular assays) and control for stereochemical purity, as enantiomeric impurities may skew results . Statistical meta-analysis of dose-response curves across studies can clarify inconsistencies.

Q. What advanced strategies optimize synthetic yield and scalability?

Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, BF3·Et2O concentrations >10 mol% in Pictet-Spengler reactions enhance cyclization efficiency . Intermediate purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) improves final yield .

Q. How is this compound analyzed as a pharmaceutical impurity?

As a Phenylephrine Hydrochloride impurity (ACI 160414), quantify it using HPLC-UV/MS with a validated method (LOD <0.1%). Spiked degradation studies under stress conditions (heat, light, pH extremes) identify formation pathways .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

Use rodent ischemia-reperfusion models (e.g., middle cerebral artery occlusion) to assess neuroprotection. Measure biomarkers like superoxide dismutase (SOD) , glutathione (GSH) , and apoptotic markers (caspase-3) in brain tissues .

Q. How do structural modifications influence its pharmacological profile?

Introduce methyl or methoxy groups at the 2-position (e.g., 2-methyl derivatives) to enhance blood-brain barrier penetration. Removing hydroxyl groups reduces antioxidant activity but may improve metabolic stability .

Q. What analytical techniques resolve stereochemical complexity in synthesis?

Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to confirm absolute configuration. Enantiomeric excess (ee) is determined via polarimetry or NMR with chiral shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.